molecular formula C12H12Cl2OS B8387157 6,7-Dichloro-2-isopropyl-5-methoxybenzo[b]thiophene

6,7-Dichloro-2-isopropyl-5-methoxybenzo[b]thiophene

Cat. No. B8387157
M. Wt: 275.2 g/mol
InChI Key: YIHSWPORFDOGRC-UHFFFAOYSA-N
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Patent
US04528399

Procedure details

To 28.4 g of 6,7-dichloro-2,3-dihydro-3-hydroxy-2-isopropyl-5-methoxybenzo[b]thiophene in 139 ml of glacial acetic acid is added 35 ml of boron trifluoride etherate. The reaction is heated on a steam bath for 10 minutes and allowed to stir at room temperature for 90 min. The reaction is poured into a mixture of 250 ml of 10% sodium hydroxide solution and 150 ml of ice. The mixture is basified with 50% sodium hydroxide solution, diluted with 600 ml of water and extracted with four 300 ml-portions of ether. The combined ether extracts are washed with one 350 ml-portion of water, one 150 ml-portion of saturated sodium chloride solution and dried over magnesium sulfate to give 26.4 g of a clear, brown oil of high purity by thin-layer chromatography. A 10 g-portion of the oil is chromatographed on 500 ml of silica gel with ether:hexane (1:2) to give 9.55 g of 6,7-dichloro-2-isopropyl-5-methoxybenzo[b]thiophene as a clear, colorless oil which solidified to a low melting solid, mp <37°, pure by thin-layer chromatography (silica gel, 1:1, ether-hexane or carbon tetrachloride).
Name
6,7-dichloro-2,3-dihydro-3-hydroxy-2-isopropyl-5-methoxybenzo[b]thiophene
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
139 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:16][CH3:17])=[CH:4][C:5]2[CH:9](O)[CH:8]([CH:11]([CH3:13])[CH3:12])[S:7][C:6]=2[C:14]=1[Cl:15].B(F)(F)F.CCOCC.[OH-].[Na+]>C(O)(=O)C.O>[Cl:1][C:2]1[C:3]([O:16][CH3:17])=[CH:4][C:5]2[CH:9]=[C:8]([CH:11]([CH3:12])[CH3:13])[S:7][C:6]=2[C:14]=1[Cl:15] |f:1.2,3.4|

Inputs

Step One
Name
6,7-dichloro-2,3-dihydro-3-hydroxy-2-isopropyl-5-methoxybenzo[b]thiophene
Quantity
28.4 g
Type
reactant
Smiles
ClC=1C(=CC2=C(SC(C2O)C(C)C)C1Cl)OC
Name
Quantity
35 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
139 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
ice
Quantity
150 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is heated on a steam bath for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with four 300 ml-portions of ether
WASH
Type
WASH
Details
The combined ether extracts are washed with one 350 ml-portion of water, one 150 ml-portion of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
to give 26.4 g of a clear, brown oil of high purity by thin-layer chromatography
CUSTOM
Type
CUSTOM
Details
A 10 g-portion of the oil is chromatographed on 500 ml of silica gel with ether:hexane (1:2)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC=1C(=CC2=C(SC(=C2)C(C)C)C1Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.55 g
YIELD: CALCULATEDPERCENTYIELD 35.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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